molecular formula C26H19N3OS2 B1224605 N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide

N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide

Cat. No.: B1224605
M. Wt: 453.6 g/mol
InChI Key: QVLIYNSQQGNFMG-UHFFFAOYSA-N
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Description

N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide is a naphthalenecarboxamide.

Scientific Research Applications

Synthesis and Reactivity

The compound N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide is part of a class of chemicals that have been synthesized and studied for various reactivities and applications. Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of related benzothiazole derivatives, which involved treatments with various reagents to produce compounds that can undergo a range of electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Biological and Antimicrobial Activities

Compounds within the same chemical family have shown potential biological properties. For instance, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, exhibiting antimicrobial and antiproliferative activities (Mansour et al., 2020). Similarly, Ekennia et al. (2018) focused on the antibacterial activity of novel heterocyclic ligands related to benzothiazoles (Ekennia et al., 2018).

Anticancer Evaluation

Salahuddin et al. (2014) evaluated benzothiazole derivatives for anticancer properties, indicating the potential of these compounds in cancer research (Salahuddin et al., 2014).

Synthesis of Derivatives

The synthesis of various derivatives of benzothiazoles, which share a structural similarity with the compound , has been explored. This includes studies by Hassan (2009), who synthesized new derivatives with expected biological activity (Hassan, 2009).

Green Chemistry Applications

Horishny and Matiychuk (2020) demonstrated the synthesis of benzamide derivatives using green chemistry principles, highlighting the environmentally friendly approaches in synthesizing such compounds (Horishny & Matiychuk, 2020).

Chemical Sensing and Colorimetric Applications

Vijayakumar et al. (2020) and Younes et al. (2020) researched the use of benzothiazole derivatives in chemical sensing, particularly for the detection of fluoride ions, demonstrating the potential of these compounds in analytical chemistry applications (Vijayakumar et al., 2020); (Younes et al., 2020).

Properties

Molecular Formula

C26H19N3OS2

Molecular Weight

453.6 g/mol

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H19N3OS2/c1-16-13-14-18(25-27-21-11-4-5-12-23(21)32-25)15-22(16)28-26(31)29-24(30)20-10-6-8-17-7-2-3-9-19(17)20/h2-15H,1H3,(H2,28,29,30,31)

InChI Key

QVLIYNSQQGNFMG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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